5,5-Dicyclopropyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dicyclopropyl-1,3-oxazolidin-2-one is an organic compound with the chemical formula C10H15NO2. The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry .
Synthesis Analysis
The synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient synthesis of 5,5-diallyl-substituted oxazolidinone derivatives, based on reductive diallylation of available α-amino acids, was developed .
Molecular Structure Analysis
The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as chiral auxiliary in stereoselective transformations . The molecular weight of 5,5-Dicyclopropyl-1,3-oxazolidin-2-one is 167.20 g/mol.
Chemical Reactions Analysis
Oxazolidin-2-ones are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs . For instance, the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds was reported, based on a combination of an asymmetric aldol and a modified Curtius protocol .
Scientific Research Applications
- Background : Since the introduction of linezolid, an oxazolidin-2-one-based antibacterial agent with a unique mechanism of action, interest in this cyclic carbamate has grown significantly .
- Role in Carbonylation Reactions : The direct metal-catalyzed oxidative carbonylation of β-amino alcohols with CO is an attractive method for preparing oxazolidin-2-ones from acyclic substrates. This process has excellent atom economy and produces water as the sole coproduct .
Antibacterial Agents
Organic Synthesis
Mechanism of Action
While the specific mechanism of action for 5,5-Dicyclopropyl-1,3-oxazolidin-2-one is not mentioned in the search results, it’s worth noting that oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .
properties
IUPAC Name |
5,5-dicyclopropyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-10-5-9(12-8,6-1-2-6)7-3-4-7/h6-7H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYHYQZQAWFWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CNC(=O)O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305789 |
Source
|
Record name | 5,5-dicyclopropyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dicyclopropyl-1,3-oxazolidin-2-one | |
CAS RN |
35200-91-0 |
Source
|
Record name | NSC171678 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-dicyclopropyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.